molecular formula C12H17NO2 B2591906 2,5-Dimethyl-1-(tetrahydro-furan-2-ylmethyl)-1H-pyrrole-3-carbaldehyde CAS No. 790263-33-1

2,5-Dimethyl-1-(tetrahydro-furan-2-ylmethyl)-1H-pyrrole-3-carbaldehyde

Cat. No.: B2591906
CAS No.: 790263-33-1
M. Wt: 207.273
InChI Key: CUEZTQJBZXOTCJ-UHFFFAOYSA-N
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Description

2,5-Dimethyl-1-(tetrahydro-furan-2-ylmethyl)-1H-pyrrole-3-carbaldehyde is a useful research compound. Its molecular formula is C12H17NO2 and its molecular weight is 207.273. The purity is usually 95%.
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Scientific Research Applications

  • Synthesis and Characterization of Pyrrole Derivatives : A study focused on synthesizing a pyrrole chalcone derivative, which involved using furan-2-carbaldehyde in a condensation reaction. This research provided insights into the molecular interactions and potential applications in forming various heterocyclic compounds, relevant to the pyrrole derivative (Singh et al., 2014).

  • Steric Hindrance in N-Aryl Pyrroles : Another study synthesized novel N-aryl-2,5-dimethylpyrrole-3-carbaldehydes, exploring their properties, including the ability to form diastereoisomeric complexes and their chromatographic separation. This research provides valuable information on the steric aspects of such compounds, which may be extrapolated to our compound of interest (Vorkapić-Furač et al., 1989).

  • Synthesis of Mixed Cyclic Oligomers : Research on the synthesis of mixed cyclic oligomers containing pyrroles, furans, and thiophenes, explored through various condensation methods, is pertinent to understanding the complex reactions and potential applications of pyrrole derivatives like the compound (Nagarajan et al., 2001).

  • Applications in Catalysis : A study on aluminum and zinc complexes supported by pyrrole-based ligands showed applications in catalysis, particularly in polymerization processes. This indicates potential applications of similar pyrrole compounds in catalytic processes (Qiao et al., 2011).

Properties

IUPAC Name

2,5-dimethyl-1-(oxolan-2-ylmethyl)pyrrole-3-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO2/c1-9-6-11(8-14)10(2)13(9)7-12-4-3-5-15-12/h6,8,12H,3-5,7H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUEZTQJBZXOTCJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(N1CC2CCCO2)C)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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